1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine
Description
Contextualization of the Imidazole (B134444) Heterocycle as a Privileged Scaffold
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide range of biological activities. nih.govnih.gov The imidazole nucleus is a quintessential example of such a scaffold. nih.govnih.gov Its prevalence in nature is notable, forming the core of the essential amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases in nucleic acids. nih.gov
The significance of the imidazole ring in medicinal chemistry is underscored by its presence in numerous approved drugs with diverse therapeutic applications, including antifungal, antibacterial, anti-inflammatory, and anticancer agents. nih.govscispace.commdpi.com The electronic nature of the imidazole ring, characterized by its aromaticity and the presence of both a pyridine-type and a pyrrole-type nitrogen atom, allows it to act as a hydrogen bond donor and acceptor, as well as a coordinator to metal ions. mdpi.com These features are crucial for molecular recognition and binding to biological macromolecules.
Importance of Imidazole-Substituted Amine Derivatives in Chemical Research
The incorporation of an amine functional group onto an imidazole scaffold gives rise to a class of compounds with significant potential in chemical research and drug discovery. Imidazole-substituted amine derivatives serve as versatile building blocks and key intermediates in the synthesis of more complex molecules. The primary amine group can be readily functionalized, allowing for the construction of a diverse library of compounds for biological screening.
The basicity of the amine group, coupled with the coordination capabilities of the imidazole ring, makes these derivatives valuable as ligands in coordination chemistry and catalysis. Furthermore, the presence of a chiral center, as in 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, introduces stereochemical complexity, which is often a critical determinant of biological activity.
Overview of Research Directions for this compound and Analogous Structures
While specific research on this compound is not extensively documented in publicly available literature, the research directions for this compound and its analogs can be inferred from the broader field of imidazole chemistry and medicinal research.
Table 1: Potential Research Applications for this compound and its Analogs
| Research Area | Rationale |
| Medicinal Chemistry | The structural similarity to known bioactive molecules suggests potential as a scaffold for the development of new therapeutic agents. Investigations could focus on its activity as an enzyme inhibitor, a receptor agonist/antagonist, or an antimicrobial agent. nih.govresearchgate.net |
| Asymmetric Synthesis | As a chiral amine, it can serve as a valuable building block or a chiral auxiliary in stereoselective synthesis. nih.govuab.catresearchgate.netnih.govacs.org |
| Coordination Chemistry | The presence of multiple nitrogen atoms makes it a potential ligand for the formation of metal complexes with interesting catalytic or material properties. |
| Agrochemical Research | Imidazole derivatives have found applications as herbicides and fungicides, suggesting a potential avenue for the exploration of this compound. |
The synthesis of this compound would likely proceed through the corresponding ketone, 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one. This ketone could then be converted to the amine via reductive amination. The synthesis of chiral amines from prochiral ketones is a well-established field, with methods including asymmetric hydrogenation and biocatalytic approaches using transaminases. nih.govuab.catresearchgate.netnih.govacs.org
For instance, the asymmetric reduction of an oxime or a related derivative, such as N-(1-(1-methyl-1H-imidazol-5-yl)ethylidene)hydroxylamine, could provide a route to enantiomerically enriched forms of the target amine. Catalytic transfer hydrogenation is another established method for the reduction of nitro compounds to hydroxylamines, which can be further converted to amines.
The exploration of bioisosteres of this compound is another promising research direction. Bioisosteric replacement is a strategy used in medicinal chemistry to design analogs of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-8-4-9(6)2/h3-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKPMOZBRKFUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity of the 1 1 Methyl 1h Imidazol 5 Yl Ethan 1 Amine System
Fundamental Reactivity Patterns of the Imidazole (B134444) Nucleus
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure, which combines features of both pyrrole (B145914) and pyridine (B92270), gives rise to a rich and varied chemical reactivity. researchgate.netacs.org
Electrophilic Aromatic Substitution: Preferential Attack Sites (e.g., N-3 and Annular Carbons)
Electrophilic aromatic substitution (SEAr) is a key reaction class for aromatic compounds. wikipedia.org In the case of the imidazole ring, the presence of two nitrogen atoms influences the sites of electrophilic attack. The nitrogen atom at the 3-position (N-3), resembling the nitrogen in pyridine, possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring. This makes it a primary site for electrophilic attack. youtube.com
For N-substituted imidazoles like 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, where the N-1 nitrogen is methylated, electrophilic attack is directed towards the annular carbon atoms. The imidazole ring is considered electron-rich, making it more reactive towards electrophiles than benzene. pearson.com The order of reactivity for electrophilic substitution at the carbon atoms is generally C-5 > C-4 > C-2. The methyl group at N-1 and the ethylamine (B1201723) group at C-5 will further influence the regioselectivity of these reactions. Activating groups on an aromatic ring stabilize the cationic intermediate formed during substitution by donating electrons. wikipedia.org
| Position | Relative Reactivity | Influencing Factors |
|---|---|---|
| N-3 | High (in unsubstituted imidazole) | Basic, pyridine-like nitrogen with an available lone pair. youtube.com |
| C-5 | High | Electron-rich position, activated by both nitrogen atoms. |
| C-4 | Moderate | Less activated than C-5. |
| C-2 | Low | Positioned between two electron-withdrawing nitrogen atoms. |
Nucleophilic Substitution Reactions: Susceptibility at Specific Imidazole Carbons (e.g., C-2)
While the electron-rich nature of the imidazole ring generally makes it resistant to nucleophilic attack, substitution can occur under certain conditions, particularly when electron-withdrawing groups are present on the ring. pharmaguideline.com The C-2 position, situated between the two nitrogen atoms, is the most electron-deficient carbon and, therefore, the most susceptible to nucleophilic attack. youtube.com The presence of a good leaving group at this position facilitates the reaction. For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is displaced by a nucleophile. pharmaguideline.com
Amphoteric Nature of the Imidazole Ring
Imidazole is amphoteric, meaning it can act as both an acid and a base. researchgate.netnih.govnih.gov The pyridine-like nitrogen at N-3 has a lone pair of electrons that can accept a proton, making the ring basic. pharmaguideline.comnih.gov The pKa of the conjugate acid of imidazole is approximately 7.0, making it a stronger base than pyridine. nih.gov The pyrrole-like nitrogen at N-1 bears a hydrogen atom that can be deprotonated by a strong base, giving the ring acidic properties. pharmaguideline.comnih.gov In this compound, the N-1 position is methylated, so only the basic character of the N-3 nitrogen is relevant. wikipedia.org
| Property | Description | Relevant Nitrogen Atom |
|---|---|---|
| Basicity | Acts as a base by accepting a proton. pharmaguideline.comnih.gov | N-3 (Pyridine-like) |
| Acidity | Acts as an acid by donating a proton (in unsubstituted imidazole). pharmaguideline.comnih.gov | N-1 (Pyrrole-like) |
Reactivity of the Amine Functionality in this compound
The primary amine group attached to the ethyl substituent at the C-5 position of the imidazole ring is a key site of reactivity, participating in a variety of chemical transformations.
Quaternization and Alkylation Reactions at Nitrogen Centers
The nitrogen atoms in the imidazole ring and the exocyclic amine can be alkylated to form quaternary ammonium (B1175870) salts. The N-3 nitrogen of the imidazole ring can be readily alkylated. youtube.com The primary amine of the ethanamine side chain is also nucleophilic and can react with alkylating agents. The relative reactivity of the imidazole nitrogen versus the primary amine will depend on the reaction conditions and the nature of the alkylating agent.
Imine Formation and Related Dynamic Covalent Chemistry (DCC)
Primary amines, such as the one present in this compound, readily react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglumenlearning.com This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org The formation of imines is a reversible process, which is a cornerstone of dynamic covalent chemistry (DCC). acs.orgrsc.org DCC utilizes reversible reactions to generate libraries of compounds that can adapt their constitution in response to external stimuli. The reversible nature of imine formation allows for error correction and self-assembly processes, leading to the thermodynamically most stable products. acs.org
| Reaction Type | Reactant | Product | Key Features |
|---|---|---|---|
| Alkylation | Alkyl halide | Quaternary ammonium salt | Forms a new C-N bond. |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff base) | Reversible, acid-catalyzed condensation reaction. libretexts.orglumenlearning.commasterorganicchemistry.comlibretexts.org |
Influence of Substituent Effects on Reactivity (e.g., Electron-Withdrawing and Electron-Donating Groups)
The reactivity of the this compound molecule is significantly modulated by the electronic properties of substituents attached to the imidazole ring. The imidazole nucleus itself is electron-rich and aromatic, containing both a pyridine-like nitrogen (N3) and a pyrrole-like nitrogen (N1). researchgate.net The existing 1-methyl group at the N1 position and the 5-ethan-1-amine group inherently influence the ring's reactivity. The methyl group is a weak electron-donating group (EDG), which slightly increases the electron density of the ring. The ethan-1-amine substituent at the C5 position also acts as an electron-donating group, further enhancing the nucleophilicity of the imidazole ring.
The introduction of additional substituents, either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can further tune the reactivity of both the imidazole core and the exocyclic amine.
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., -OCH₃, -NH₂, alkyl groups) to the imidazole ring increases the electron density, making the ring more susceptible to electrophilic substitution. For instance, an EDG at the C2 or C4 position would enhance the basicity of the pyridine-like N3 atom and increase the nucleophilicity of the ring carbons, facilitating reactions with electrophiles. The increased electron density would also enhance the basicity and nucleophilicity of the exocyclic ethan-1-amine group. Strong donating groups can significantly alter the electronic structure, which has been shown to induce dual-emission characteristics in some imidazole-based fluorophores. acs.org
Electron-Withdrawing Groups (EWGs): Conversely, the presence of EWGs (e.g., -NO₂, -CN, -CF₃, -COOH) on the imidazole ring decreases its electron density. rsc.org This deactivation makes the ring less susceptible to electrophilic attack but more prone to nucleophilic substitution, particularly at positions ortho and para to the EWG. An EWG would decrease the basicity of both the N3 atom and the exocyclic amine. For example, a nitro group (-NO₂) at the C2 or C4 position would significantly reduce the nucleophilicity of the entire system. The "pyrrole-like" nitrogen can be considered to have an electron-withdrawing effect within the ring system, which can stabilize negative charges. quora.com This effect is compounded by external EWGs.
The position of the substituent is also crucial. A theoretical study on substituted imidazoles concluded that amino (-NH₂) and nitro (-NO₂) groups, particularly at the C2 and C4 positions, exhibit prominent effects on the molecule's electronic properties.
| Substituent Type | Example Groups | Effect on Imidazole Ring | Effect on Exocyclic Amine |
| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases electron density; Activates towards electrophilic attack; Increases basicity of N3. | Increases basicity and nucleophilicity. |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, -COOH | Decreases electron density; Deactivates towards electrophilic attack; Activates towards nucleophilic attack; Decreases basicity of N3. | Decreases basicity and nucleophilicity. |
Solvent Effects on Imidazole-Amine Reactivity, including Hydrogen-Bonding Interactions
The choice of solvent plays a critical role in the reactivity of this compound, primarily through its polarity and its ability to participate in hydrogen bonding. Imidazole derivatives are soluble in water and other polar solvents. nih.gov
Polar Protic Solvents: Solvents like water and alcohols (e.g., ethanol) are polar protic, meaning they can act as both hydrogen-bond donors and acceptors. nano-ntp.com In reactions involving charged intermediates or transition states, these solvents can offer significant stabilization through solvation. For instance, in an acid-base reaction where the exocyclic amine or the N3 atom of the imidazole ring is protonated, polar protic solvents can stabilize the resulting cation through hydrogen bonding and dipole-dipole interactions, potentially increasing reaction rates. nano-ntp.comresearchgate.net The imidazole ring itself is a good donor and acceptor of hydrogen bonds; the sp² nitrogen (N3) accepts a hydrogen bond, while the N-H of an unsubstituted imidazole can donate one. researchgate.netmdpi.com Although the N1 position in the target molecule is methylated and cannot donate a hydrogen bond, the N3 atom and the exocyclic amine are still key sites for hydrogen-bonding interactions. rsc.org
Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) possess high dielectric constants but lack acidic protons. nano-ntp.com They can solvate cations effectively but are less capable of solvating anions. These solvents can create a favorable environment for reactions involving nucleophiles, potentially enhancing the reactivity of the exocyclic amine in nucleophilic substitution reactions by minimizing hydrogen bonding to the nucleophile itself. nano-ntp.com
Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), the solubility of the relatively polar this compound may be limited. Reactions in such solvents are often slower if the mechanism involves polar or charged intermediates, as these species are not well-stabilized.
Hydrogen-Bonding Interactions: Hydrogen bonding is a defining feature of imidazole chemistry. rsc.orgresearchgate.net The N3 atom of the imidazole ring is a strong hydrogen-bond acceptor, while the -NH₂ group of the ethan-1-amine substituent is a hydrogen-bond donor. mdpi.com These interactions can influence the conformation of the molecule and the accessibility of reactive sites. In enzymatic systems, the imidazole ring of histidine residues participates extensively in hydrogen-bonding networks to facilitate catalysis. nih.gov Similarly, in solution, solvent molecules can form a hydrogen-bonding network around the molecule, influencing its reactivity by stabilizing certain conformations or transition states. nih.gov Intramolecular hydrogen bonding between the exocyclic amine's hydrogen and the imidazole's N3 atom could also occur, influencing the molecule's conformational preference and reactivity. mdpi.com
| Solvent Type | Examples | Key Characteristics | Effect on Reactivity of this compound |
| Polar Protic | Water (H₂O), Ethanol (EtOH) | High polarity, H-bond donor & acceptor | Stabilizes charged intermediates/transition states; Can act as a reactant (e.g., solvolysis). nano-ntp.com |
| Polar Aprotic | DMSO, DMF | High polarity, H-bond acceptor only | Enhances nucleophilicity of the amine; Solvates cations well. nano-ntp.com |
| Nonpolar Aprotic | Hexane, Toluene | Low polarity, no H-bonding | Low solubility; Disfavors reactions with polar/charged intermediates. |
Reactivity Comparisons with Analogous Heterocycles (e.g., Pyridine and Pyrrole)
The chemical reactivity of the imidazole ring system in this compound can be understood by comparing it to simpler, related heterocycles like pyridine and pyrrole. Imidazole's structure contains both a pyridine-like (aza) nitrogen and a pyrrole-like (amine) nitrogen, giving it a unique reactivity profile that is intermediate between the two. researchgate.netnih.govacs.org
Basicity: Imidazole is significantly more basic than both pyridine and pyrrole. researchgate.net The pKa of the conjugate acid of imidazole is approximately 7.1, compared to 5.2 for pyridinium (B92312) and 0.4 for protonated pyrrole. researchgate.netbrainly.com This higher basicity is due to the resonance stabilization of the imidazolium (B1220033) cation, where the positive charge is shared equally between the two nitrogen atoms in an amidine-like structure. researchgate.netnih.gov Pyrrole is a very weak base because protonation disrupts the aromatic sextet. researchgate.netquora.com The 1-methyl-imidazole moiety in the target compound is expected to have a similar or slightly higher basicity than imidazole itself due to the electron-donating nature of the methyl group.
Electrophilic Substitution: The imidazole ring is an electron-rich π-excessive system, making it highly reactive towards electrophilic substitution, similar to pyrrole but more so than pyridine. Pyridine is π-deficient due to the electronegative nitrogen atom and is generally resistant to electrophilic attack. researchgate.net In contrast, pyrrole is highly activated towards electrophilic substitution. Imidazole's reactivity lies in between; it readily undergoes reactions like halogenation and nitration. researchgate.net The presence of the activating methyl and ethan-1-amine groups on this compound would further enhance its susceptibility to electrophilic attack compared to unsubstituted imidazole.
Nucleophilicity: The pyridine-like N3 nitrogen in the imidazole ring is a potent nucleophile, comparable to the nitrogen in pyridine. The pyrrole nitrogen, however, is non-nucleophilic as its lone pair is part of the aromatic system. quora.com Therefore, the N3 atom of the imidazole ring in the target compound is a primary site for reactions with electrophiles, such as alkylation.
| Property | Imidazole | Pyridine | Pyrrole |
| Structure | 5-membered ring, 2 N atoms | 6-membered ring, 1 N atom | 5-membered ring, 1 N atom |
| Aromaticity | Aromatic (6π electrons) | Aromatic (6π electrons) | Aromatic (6π electrons) |
| pKa (of conjugate acid) | ~7.1 researchgate.netnih.gov | ~5.2 researchgate.netnih.gov | ~0.4 researchgate.net |
| Reactivity towards Electrophiles | High (π-excessive) researchgate.net | Low (π-deficient) researchgate.net | Very High (π-excessive) researchgate.net |
| Basicity/Nucleophilicity of Nitrogen | High (N3 is pyridine-like) researchgate.net | Moderate researchgate.net | Very Low (lone pair in aromatic system) quora.com |
Chirality and Stereochemical Aspects of 1 1 Methyl 1h Imidazol 5 Yl Ethan 1 Amine
Enantioselective Synthesis of Chiral Imidazole (B134444) Amines
Producing a single enantiomer of a chiral amine is a fundamental goal of modern organic synthesis. This is typically achieved through asymmetric catalysis or the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction.
One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of prochiral imines. nih.govdoaj.org This strategy involves the reduction of a C=N double bond using molecular hydrogen and a chiral transition-metal catalyst. For the synthesis of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, the corresponding prochiral N-substituted imine, N-(1-(1-methyl-1H-imidazol-5-yl)ethylidene)amine, would serve as the substrate.
The success of this reaction hinges on the catalyst, which is typically a complex of a transition metal like iridium, rhodium, or ruthenium with a chiral ligand. nih.govmdpi.com The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the imine preferentially, leading to an excess of one enantiomer of the amine product. Iridium complexes, in particular, have shown high efficacy in the asymmetric hydrogenation of various imines. nih.govmdpi.com Additives, such as HBr, have been shown in some systems to dramatically improve the asymmetric induction of the catalyst. nih.gov
Table 1: Key Components in Asymmetric Hydrogenation of a Prochiral Imidazole Imine
| Component | Role | Example |
|---|---|---|
| Substrate | The prochiral starting material containing the C=N bond. | N-(1-(1-methyl-1H-imidazol-5-yl)ethylidene)amine |
| Catalyst | A transition metal complex that facilitates the reaction. | Iridium or Rhodium complexes |
| Chiral Ligand | A molecule that binds to the metal, creating a chiral environment. | PHOX-based ligands, f-Binaphane |
| Hydrogen Source | The reducing agent. | Molecular Hydrogen (H₂) |
An alternative and widely used approach to asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is covalently attached to the substrate to direct a subsequent reaction to occur with high diastereoselectivity. scielo.org.mx After the key stereocenter-forming step, the auxiliary can be removed and ideally recycled. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary could be attached to the nitrogen of the corresponding imine. A prominent example of this approach is the use of enantiopure sulfinimines (N-sulfinyl imines), pioneered by Davis. unito.it The synthesis would proceed as follows:
Condensation: The precursor ketone, 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one, is condensed with an enantiopure sulfinamide, such as (S)-(+)-p-toluenesulfinamide, to form a chiral N-p-toluenesulfinyl ketimine. unito.it
Diastereoselective Reduction: The C=N bond of the sulfinamide is then reduced using a hydride reagent. The bulky sulfinyl group effectively shields one face of the imine, leading to the preferential addition of the hydride to the opposite face and the formation of one diastereomer of the resulting sulfinamide in excess. unito.it
Auxiliary Cleavage: The chiral sulfinyl group is subsequently cleaved, typically under acidic conditions, to yield the enantiomerically enriched primary amine without loss of optical purity. unito.it
Other notable chiral auxiliaries include pseudoephedrine and Evans' oxazolidinones, which have been successfully employed in a vast range of asymmetric transformations. scielo.org.mxnih.gov
Stereoisomerism and Stereochemical Control in Imidazole Amine Derivatization
The chiral center in this compound influences the stereochemistry of its derivatives. When the amine is reacted with a chiral, non-racemic reagent, a pair of diastereomers is formed. These diastereomers, unlike enantiomers, have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times) and can be separated by standard laboratory techniques like chromatography or crystallization.
This principle is fundamental to chiral resolution and is also exploited in determining the absolute configuration of the amine. For instance, reacting the racemic amine with an enantiopure chiral acid would result in the formation of two diastereomeric salts, which could potentially be separated by fractional crystallization.
Furthermore, if a derivative of the amine undergoes a subsequent reaction that creates a new stereocenter, the original stereocenter can direct the stereochemical outcome of the new one. This phenomenon, known as substrate-controlled stereoselection, is a powerful tool in the synthesis of complex molecules with multiple stereocenters.
Absolute Configuration Determination Strategies
Determining the absolute configuration (the actual three-dimensional arrangement of atoms, designated as R or S) of a chiral molecule is a critical final step in any asymmetric synthesis. Several reliable strategies exist for this purpose.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is one of the most common methods for determining the absolute configuration of chiral amines. frontiersin.org The amine is reacted with both enantiomers of a CDA, such as α-fluorinated phenylacetic acid or N-(2-Nitrophenyl)proline, to form two distinct diastereomeric amides. frontiersin.orgoup.com These diastereomers will exhibit differences in their NMR spectra, particularly in the chemical shifts (Δδ) of protons or other nuclei near the stereocenter. By comparing the experimental NMR data to established models or computational calculations, the absolute configuration of the original amine can be assigned. frontiersin.org
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for both separating enantiomers and determining absolute configuration. nih.gov One approach involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. nih.gov A more direct method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the elution order to that of known standards or by applying established elution order rules for a given CSP, the absolute configuration can be determined. acs.orgnih.gov
X-ray Crystallography: This is considered the definitive method for determining absolute configuration. It involves forming a crystalline derivative of the amine, often as a salt with a chiral acid of known absolute configuration (like tartaric acid). The crystal is then analyzed by X-ray diffraction, which provides a precise three-dimensional map of the atoms in the molecule, unambiguously revealing its absolute stereochemistry. acs.org
Table 2: Comparison of Methods for Absolute Configuration Determination
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| NMR with CDA | Formation of diastereomers with distinct NMR signals. frontiersin.org | Small sample size, no need for crystalline material. frontiersin.org | Requires a suitable CDA, interpretation can be complex. |
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomers. nih.govacs.org | High sensitivity, can also determine enantiomeric purity. | Requires a suitable chiral column or derivatizing agent. nih.gov |
| X-ray Crystallography | Direct visualization of the 3D structure. acs.org | Unambiguous and definitive result. acs.org | Requires a single, high-quality crystal of a suitable derivative. |
Computational and Theoretical Investigations of 1 1 Methyl 1h Imidazol 5 Yl Ethan 1 Amine
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. In the context of 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, DFT studies would be instrumental in elucidating potential reaction mechanisms. Researchers could model reactions such as N-acylation, alkylation, or cyclization involving the amine or imidazole (B134444) functionalities.
These studies would involve mapping the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. Key to this is the localization of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The geometric parameters and vibrational frequencies of these transition states would be calculated. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state. The energy barrier (activation energy) derived from the difference in energy between the reactants and the transition state is a critical piece of data for predicting reaction kinetics.
For instance, a hypothetical DFT study on the reaction of this compound with an electrophile would detail the bond-forming and bond-breaking processes, providing a step-by-step molecular movie of the reaction.
Electronic Structure Analysis and Reactivity Predictions, including Local and Global Electronic Indexes
Analysis of the electronic structure of this compound would provide fundamental information about its stability and reactivity. DFT calculations would yield the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
From the HOMO and LUMO energies, global electronic indexes can be calculated to quantify reactivity:
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): The resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local reactivity indexes, such as Fukui functions or the dual descriptor, would pinpoint the specific atoms within the molecule most susceptible to nucleophilic or electrophilic attack. For this compound, this analysis would likely identify the nitrogen atoms of the amine group and the imidazole ring as key reactive sites. Molecular Electrostatic Potential (MEP) maps would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, further guiding predictions of reactive encounters.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -0.25 |
| LUMO Energy | ELUMO | - | -0.05 |
| Energy Gap | ΔE | ELUMO - EHOMO | 0.20 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 0.15 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 0.10 |
Thermodynamic Analysis of Chemical Processes and Equilibria
Computational thermodynamic analysis allows for the prediction of the feasibility and spontaneity of chemical reactions involving this compound. By calculating key thermodynamic properties, one can determine the position of chemical equilibria.
DFT calculations, combined with statistical mechanics, would be used to compute:
Enthalpy (H): The total heat content of the system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Entropy (S): A measure of the disorder or randomness of the system. The change in entropy (ΔS) reflects changes in molecular freedom.
Gibbs Free Energy (G): The ultimate determinant of reaction spontaneity. The change in Gibbs Free Energy (ΔG = ΔH - TΔS) indicates whether a reaction will proceed spontaneously at a given temperature (T). A negative ΔG signifies a spontaneous process.
These calculations would be applied to processes such as protonation equilibria (determining pKa values), tautomeric equilibria within the imidazole ring (if applicable), or the formation of complexes.
Table 2: Hypothetical Thermodynamic Data for a Reaction
| Thermodynamic Quantity | Reactants (kJ/mol) | Products (kJ/mol) | Change (Δ) (kJ/mol) |
|---|---|---|---|
| Enthalpy (H) | 500 | 450 | -50 |
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamics of this compound. Conformational analysis would identify the various spatial arrangements (conformers) of the molecule and their relative energies. Due to the rotatable single bonds, particularly around the ethylamine (B1201723) substituent, the molecule can adopt multiple conformations. A systematic search or molecular dynamics simulation would reveal the most stable, low-energy conformers.
Understanding intermolecular interactions is crucial for predicting the compound's physical properties and its behavior in a condensed phase or a biological environment. Modeling would focus on:
Hydrogen Bonding: The primary amine group and the imidazole nitrogen atoms are capable of acting as both hydrogen bond donors and acceptors. Simulations could model interactions with solvent molecules (like water) or other molecules of the same compound.
π-π Stacking: The imidazole ring could participate in stacking interactions with other aromatic systems.
These modeling studies would provide a detailed picture of how a molecule of this compound interacts with its environment, which is fundamental to understanding its macroscopic properties.
Advanced Analytical Methodologies for Characterization and Enantiomeric Analysis of 1 1 Methyl 1h Imidazol 5 Yl Ethan 1 Amine
Chromatographic Techniques for Chiral Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity analysis of chiral compounds. The primary challenge lies in discriminating between enantiomers, which possess identical physical and chemical properties in an achiral environment.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioseparation of chiral molecules, including imidazole (B134444) derivatives and primary amines. ptfarm.plmdpi.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to differential retention times and subsequent separation. mdpi.com
For primary amines such as 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine, polysaccharide-based CSPs are particularly effective. nih.govresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, offer a broad range of applications and robust enantiorecognition capabilities. researchgate.netnih.gov Columns like Chiralcel® and Chiralpak®, which feature selectors such as cellulose tris(3,5-dimethylphenylcarbamate), are frequently used. nih.govnih.gov
The choice of mobile phase is crucial for achieving optimal separation. Common modes include:
Normal-Phase Mode: Utilizes non-polar solvents like n-hexane mixed with an alcohol (e.g., isopropanol, ethanol). ptfarm.plnih.gov
Reversed-Phase Mode: Employs aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol. nih.gov
Polar Organic Mode: Uses polar organic solvents such as methanol, ethanol, or acetonitrile. researchgate.net
For basic analytes like amines, small amounts of an additive, such as diethylamine (B46881) (DEA), are often incorporated into the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica support. ptfarm.pl
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection | Typical Application | Reference |
|---|---|---|---|---|
| Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ) | n-Hexane / Isopropanol / Diethylamine | UV (e.g., 220 nm) | Enantioseparation of various imidazole antifungal agents. | ptfarm.pl |
| Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized) | Acetonitrile / Methanol / Aqueous Ammonium (B1175870) Acetate (B1210297) Buffer | UV (e.g., 254 nm) | Enantioselective analysis of chiral imidazolines under reversed-phase conditions. | nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol with 0.15% Diethylamine | UV | Separation of solriamfetol (B1681049) (a primary amine) and its impurities. | nih.gov |
Microfluidics, or "lab-on-a-chip" technology, represents a significant advancement in analytical chemistry, offering miniaturization, high throughput, and reduced consumption of samples and reagents. nih.govresearchgate.net These systems integrate microscale channels and components to perform separations with high efficiency and speed. americanpharmaceuticalreview.com For chiral separations, techniques like capillary electrochromatography (CEC) are implemented on a microfluidic chip. nih.gov
In microfluidic CEC, a capillary is packed with a chiral stationary phase, and the separation is driven by an electroosmotic flow. This approach combines the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. researchgate.net The application of microfluidics to the chiral analysis of this compound offers the potential for rapid, on-chip analysis, which is particularly valuable in high-throughput screening environments for drug discovery and quality control. nih.govamericanpharmaceuticalreview.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
¹H NMR: A proton NMR spectrum for this compound would exhibit distinct signals for each unique proton environment. Expected signals would include: two singlets or doublets for the two protons on the imidazole ring, a singlet for the N-methyl group, a quartet for the methine proton of the ethyl group, a doublet for the terminal methyl group of the ethyl side chain, and a broad singlet for the amine protons. The precise chemical shifts and coupling constants (J-values) confirm the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to observe signals corresponding to the three carbons of the imidazole ring, the N-methyl carbon, and the two carbons of the ethanamine side chain. The chemical shifts are indicative of the electronic environment of each carbon. libretexts.org For instance, carbons within the aromatic imidazole ring would appear further downfield (higher ppm) compared to the aliphatic carbons of the ethyl group. wisc.edu
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Imidazole C-H | ~7.0 - 7.6 | Two signals, typically singlets or narrow doublets. |
| N-CH₃ | ~3.6 - 3.9 | Singlet. | |
| CH-NH₂ | ~4.0 - 4.5 | Quartet, coupled to the adjacent CH₃ group. | |
| CH-CH₃ | ~1.4 - 1.6 | Doublet, coupled to the methine proton. | |
| NH₂ | ~1.5 - 2.5 | Broad singlet, position and intensity can vary with solvent and concentration. | |
| ¹³C | Imidazole C=N | ~135 - 145 | Carbon between the two nitrogen atoms (C2). |
| Imidazole C-N | ~118 - 130 | The other two ring carbons (C4 and C5). | |
| N-CH₃ | ~33 - 36 | ||
| CH-NH₂ | ~45 - 55 | ||
| CH-CH₃ | ~20 - 25 | ||
| ¹⁵N | N-1 (Methylated) | Highly variable | Chemical shift confirms substitution at the N-1 position. |
| N-3 | Highly variable | Sensitive to solvent and protonation state. |
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key vibrational modes would include:
N-H Stretching: The primary amine group (-NH₂) typically shows two medium-intensity bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the imidazole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups appears just below 3000 cm⁻¹.
C=N and C=C Stretching: Vibrations associated with the imidazole ring structure are expected in the 1500-1650 cm⁻¹ region.
N-H Bending: The scissoring motion of the primary amine group gives rise to a band around 1590-1650 cm⁻¹.
C-N Stretching: Aliphatic C-N stretching is typically observed in the 1020-1250 cm⁻¹ range, while aromatic C-N stretching appears in the 1250-1360 cm⁻¹ range. researchgate.net
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050 - 3150 | C-H Stretch | Imidazole Ring |
| 2850 - 2980 | C-H Stretch | Alkyl groups (-CH₃, -CH) |
| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 1500 - 1650 | C=N and C=C Ring Stretch | Imidazole Ring |
| 1250 - 1360 | C-N Stretch | Aromatic Amine (Imidazole) |
| 1020 - 1250 | C-N Stretch | Aliphatic Amine |
Enantiomeric Excess (ee) Determination
Determining the enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial. While chiral HPLC can separate and quantify enantiomers, other spectroscopic methods are also employed, often for more rapid screening.
A common method for determining ee via NMR spectroscopy involves the use of a chiral derivatizing agent (CDA). acs.orgacs.org The racemic or enantiomerically-enriched amine is reacted with an enantiopure CDA to form a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and, importantly, distinct NMR spectra. acs.org
For example, the amine can be condensed with 2-formylphenylboronic acid and a chiral diol like (R)-BINOL. acs.orgbham.ac.uk This reaction forms two diastereomeric iminoboronate ester complexes. In the ¹H NMR spectrum of the resulting mixture, at least one proton in each diastereomer (e.g., the imine proton or a proton on the ethanamine side chain) will have a slightly different chemical shift. researchgate.net By integrating the signals corresponding to each diastereomer, the ratio of the two can be calculated, which directly corresponds to the enantiomeric ratio of the original amine sample. acs.orgbham.ac.uk
Other advanced methods for ee determination include fluorescence-based assays, where the formation of diastereomeric complexes with a fluorescent chiral sensor results in a differential fluorescence response that can be correlated to the enantiomeric composition. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy and CD Plate-Readers for High-Throughput Screening
Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light, a property inherent to non-superimposable mirror-image molecules (enantiomers). For a chiral amine like this compound, each enantiomer will produce a distinct CD spectrum, which are mirror images of each other. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov
The advent of CD plate-readers has revolutionized the application of this technique in high-throughput screening (HTS) environments. acs.orghindsinstruments.com These instruments can rapidly analyze samples in 96- or 384-well plates, making them ideal for screening large libraries of chiral compounds or for optimizing asymmetric syntheses. acs.orghindsinstruments.com While direct CD analysis of some chiral amines is possible, derivatization with a chromophoric agent is often employed to enhance the CD signal and shift it to a more convenient wavelength range. acs.org For instance, a chlorocoumarin derivatization methodology has been successfully used for the ee determination of a diverse set of chiral amines using a CD plate reader. acs.org This approach allows for the rapid and parallel determination of enantiopurity, which would be applicable to this compound following a similar derivatization strategy. The high-speed analysis, with read times of a few seconds per well, significantly accelerates the screening process compared to traditional chromatographic methods. hindsinstruments.com
| Step | Description | Key Advantage |
|---|---|---|
| 1. Sample Preparation | Aliquoting of chiral amine samples into a microplate. | Parallel processing of multiple samples. |
| 2. Derivatization | Addition of a chromophoric derivatizing agent (e.g., chlorocoumarin) to each well. | Enhancement of CD signal for sensitive detection. |
| 3. CD Plate Reading | Analysis of the microplate using a CD plate-reader. | Rapid data acquisition for high-throughput screening. |
| 4. Data Analysis | Correlation of CD signal intensity to enantiomeric excess using calibration curves. | Quantitative determination of enantiopurity. |
Imine-Based Chiroptical Sensing for Enantiopurity Analysis
Imine-based chiroptical sensing is a sophisticated method for the rapid and accurate determination of the enantiopurity of chiral primary amines. rsc.orgresearchgate.net This technique involves the reaction of the chiral amine with an achiral aldehyde or ketone, which possesses a suitable chromophore, to form a chiral imine. The in-situ formation of the chiral imine creates a new chromophoric system whose chiroptical properties (i.e., CD spectrum) are dependent on the stereochemistry of the original amine.
This method has been shown to be broadly applicable to various classes of chiral amines. rsc.orgresearchgate.net The sign of the measured CD signal is often enantiospecific, allowing for the assignment of the absolute configuration of the amine. rsc.orgresearchgate.net For this compound, reaction with a carefully selected aldehyde, such as 3-hydroxypyridine-2-carboxaldehyde, would yield a chiral imine whose CD spectrum could be readily measured. rsc.orgresearchgate.net The intensity of the Cotton effect in the CD spectrum would then be correlated with the enantiomeric excess of the amine sample. This approach is particularly advantageous as it is fast, requires small sample amounts, and can often be performed on crude reaction mixtures, thereby streamlining the analysis of asymmetric synthesis outcomes. rsc.orgresearchgate.net
Fluorescent Indicator Displacement Assays (FIDA) for Amine Concentration Quantification
While not a direct method for enantiomeric analysis, Fluorescent Indicator Displacement Assays (FIDA) represent a powerful tool for the quantification of molecular concentrations, which is a critical parameter in high-throughput screening workflows. nih.gov A FIDA operates on the principle of a competitive binding interaction between an analyte and a fluorescent indicator for a receptor molecule. The displacement of the indicator by the analyte results in a measurable change in the fluorescence signal. wikipedia.org
For the quantification of this compound, a FIDA could be designed where the amine competes with a fluorescently-tagged amine for a specific receptor. Alternatively, other fluorescence-based assays are commonly used for the quantification of primary amines. nih.govthermofisher.com These assays often involve a reagent that is itself non-fluorescent but forms a highly fluorescent product upon reaction with a primary amine. thermofisher.comthermofisher.com Reagents such as fluorescamine (B152294) react rapidly with primary amines to yield fluorescent derivatives. thermofisher.comthermofisher.com The intensity of the fluorescence is proportional to the concentration of the amine in the sample. This approach is highly sensitive and can be adapted for a high-throughput format using fluorescence plate readers. nih.gov A novel screening protocol has been developed that combines a fluorescent indicator displacement assay for concentration determination with a CD-based method for enantiomeric excess measurement, allowing for a comprehensive analysis of chiral amine samples in a high-throughput manner. nih.gov
| Method | Principle | Typical Reagent | Detection |
|---|---|---|---|
| Fluorescent Derivatization | Reaction of a non-fluorescent reagent with the amine to form a fluorescent product. | Fluorescamine, o-Phthalaldehyde (OPA) | Fluorescence Intensity |
| Indicator Displacement | Competitive binding of the amine and a fluorescent indicator to a receptor, causing a change in fluorescence. | Fluorescently-labeled competitor molecule and a specific receptor. | Fluorescence Intensity/Polarization |
Mass Spectrometry for High-Throughput Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ions and thus allowing for the determination of molecular weight and elemental composition. For high-throughput analysis, ambient ionization techniques are particularly valuable as they require minimal sample preparation.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules. While particularly renowned in proteomics, its application extends to small molecules. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. This technique is well-suited for high-throughput applications due to the use of multi-sample target plates.
Desorption Electrospray Ionization (DESI) is an ambient ionization method where a charged solvent spray is directed onto a sample surface. youtube.com The impact of the charged droplets desorbs and ionizes analytes from the surface, which are then drawn into the mass spectrometer. youtube.com DESI-MS is a powerful tool for the rapid analysis of samples in their native state with no prior preparation. youtube.com
Direct Analysis in Real Time (DART) is another ambient ionization technique that utilizes a heated stream of metastable gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface. nih.govmccrone.comgetenviropass.com DART-MS is known for its speed and versatility, capable of analyzing a wide range of small molecules in various forms, including solids and liquids, with minimal sample preparation. nih.govmccrone.comajpaonline.combruker.com The analysis of imidazole derivatives by mass spectrometry is a well-established practice, and these high-throughput techniques would be highly suitable for the rapid confirmation of the molecular weight of this compound. acs.orgnih.govnih.govmdpi.comarizona.edu
X-ray Crystallography for Precise Structural Characterization and Absolute Stereochemistry
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
For a chiral molecule like this compound, obtaining a single crystal of one of its enantiomers (or a salt thereof with a chiral counter-ion) would allow for its absolute configuration to be definitively assigned as either (R) or (S). researchgate.net The ability of X-ray crystallography to provide detailed information on bond lengths, bond angles, and conformation makes it an invaluable tool for structural characterization. While obtaining suitable crystals can sometimes be a challenge, the structural information it provides is unparalleled in its precision and reliability. researchgate.net
Elemental Analysis (C.H.N.S) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides experimental verification of the elemental composition of a compound, which can be compared against the theoretical values calculated from its molecular formula. For this compound, with the molecular formula C₆H₁₁N₃, the theoretical elemental composition can be calculated. The experimental results from elemental analysis serve as a crucial check of the purity and identity of a synthesized compound.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 57.57 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.86 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 33.57 |
| Total | - | - | 125.175 | 100.00 |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin Layer Chromatography (TLC) serves as a cornerstone analytical technique in synthetic organic chemistry, offering a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions and assessing the purity of isolated compounds. chemistryhall.comijcrt.org Its application is crucial in the synthesis of this compound, providing real-time qualitative information on the consumption of reactants and the formation of the desired product. rsc.org
The fundamental principle of TLC in reaction monitoring relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of adsorbent material like silica gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). chemistryhall.comijcrt.org Components of a reaction mixture are spotted on the baseline of the TLC plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate via capillary action, it carries the spotted compounds at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values. ictsl.net
In the synthesis of this compound, TLC can be used to distinguish the amine product from its precursors, such as the corresponding ketone (1-(1-methyl-1H-imidazol-5-yl)ethan-1-one). The introduction of the amine group significantly alters the polarity of the molecule. By periodically taking aliquots from the reaction mixture and running a TLC plate, chemists can visually track the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. chemistryhall.comrsc.org The reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate.
For imidazole derivatives, silica gel 60 F254 plates are commonly employed as the stationary phase. researchgate.netgoogle.com The selection of an appropriate mobile phase is critical for achieving clear separation. A systematic approach involving solvents of varying polarities, such as hexane, ethyl acetate, dichloromethane, and methanol, is used to find the optimal system. chemistryhall.comresearchgate.net Often, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is added to the eluent to prevent the streaking of basic amine compounds on the acidic silica gel plate. researchgate.net
Table 1: Illustrative TLC System for Monitoring Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1, v/v/v) |
| Visualization | 1. UV Light (254 nm) 2. Potassium Permanganate (B83412) Stain 3. Ninhydrin (B49086) Stain |
| Compound | Observed Rf Value (Approximate) |
| Starting Material (Ketone) | 0.65 |
| Product (Amine) | 0.30 |
This table presents a hypothetical but representative system. Actual Rf values may vary based on specific laboratory conditions.
Visualization of the separated spots is achieved through various methods. If the compounds are UV-active, they can be seen as dark spots under a UV lamp at 254 nm. chemistryhall.com Following UV visualization, chemical staining can be employed for more definitive identification. A potassium permanganate (KMnO₄) stain is a general-purpose oxidizing stain that reacts with many functional groups, appearing as yellow or brown spots on a purple background. For the specific identification of the primary amine product, a ninhydrin stain is highly effective, producing a characteristic purple or pink spot upon heating. chemistryhall.com
Beyond reaction monitoring, TLC is an indispensable tool for purity assessment of the final this compound product. analyticaltoxicology.comscientificlabs.co.uk A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities, which could be unreacted starting materials, by-products, or degradation products. chemistryhall.com By co-spotting the purified product alongside the crude reaction mixture and the starting material, a direct comparison can be made to confirm the identity and purity of the isolated compound.
Table 2: Purity Analysis of this compound by TLC
| Lane | Sample Spotted | Number of Spots Observed | Rf Values (Approximate) | Interpretation |
| 1 | Starting Material (Ketone) | 1 | 0.70 | Reference |
| 2 | Crude Reaction Mixture | 2 | 0.70, 0.35 | Incomplete reaction, presence of starting material and product |
| 3 | Purified Product | 1 | 0.35 | Pure desired compound |
Mobile Phase: Ethyl Acetate:Methanol:Triethylamine (8:1:1, v/v/v). Visualization by UV (254 nm) and Ninhydrin stain.
Applications in Advanced Organic Synthesis and Material Science
Utilization as Building Blocks for Complex Heterocyclic Scaffolds
The imidazole (B134444) nucleus is a fundamental component in numerous natural products and synthetic compounds, serving as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netlifechemicals.com Molecules like 1-(1-methyl-1H-imidazol-5-yl)ethan-1-amine are versatile starting points for assembling more complex, multi-ring heterocyclic systems. The primary amine and the imidazole nitrogen atoms act as reactive sites for cyclization and condensation reactions, leading to a diverse array of fused and linked heterocyclic structures.
Research has demonstrated the utility of imidazole derivatives in one-pot multicomponent reactions (MCRs) to produce complex molecules with high efficiency and atom economy. nih.gov For instance, substituted aminoimidazoles can undergo reactions to form fused systems like 1H-imidazo[1,5-a]imidazoles. researchgate.net Similarly, the strategic combination of an amine function on an imidazole precursor allows for sequential reactions, such as Aza-Michael additions, to construct scaffolds like 1H-imidazo[5,1-c] amazonaws.comrdd.edu.iqoxazines. uniurb.it The synthesis of various other complex heterocycles, including those incorporating oxadiazole or pyridine (B92270) moieties, often begins with a functionalized imidazole core. mdpi.commdpi.com
The synthesis of these scaffolds is driven by the need for novel molecular frameworks in drug discovery and material science. The specific stereochemistry and electronic properties of the starting amine, such as in this compound, can influence the structure and properties of the final heterocyclic product.
Table 1: Examples of Heterocyclic Scaffolds Derived from Imidazole Building Blocks
| Starting Imidazole Type | Reaction Type | Resulting Heterocyclic Scaffold | Reference |
|---|---|---|---|
| 5-Amino-1,2,3-triazoles | Acid-mediated denitrogenative transformation | 2-Substituted 1H-imidazoles | mdpi.com |
| 2-Amino acid-derived enamines | Intramolecular cyclocondensation | 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | mdpi.com |
| 5-Amino-4-cyano-1H-imidazole | Groebke–Blackburn–Bienaymé MCR | 1H-Imidazo[1,5-a]imidazoles | researchgate.net |
| Imidazoles with N-adducts | Sequential 3-CR/cascade fused-heteroannulation | 1H-Imidazo[5,1-c] amazonaws.comrdd.edu.iqoxazines | uniurb.it |
Ligand Design in Organometallic Catalysis, particularly for Transition Metal Complexes
The imidazole moiety is a cornerstone in coordination chemistry, primarily due to the electron-donating properties of its sp2-hybridized nitrogen atoms. amazonaws.com The imine nitrogen (C=N-C) readily binds to transition metal ions, making imidazole derivatives excellent ligands for a wide range of organometallic complexes. wikipedia.org The compound this compound can act as a bidentate ligand, coordinating to a metal center through both the imidazole nitrogen and the side-chain amino group, forming a stable chelate ring.
Transition metal complexes featuring imidazole-based ligands are subjects of extensive research due to their diverse applications in catalysis. researchgate.net These complexes can catalyze a variety of organic transformations. The specific substituents on the imidazole ring and the side chain can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. For example, chiral amines attached to the imidazole scaffold can lead to the formation of chiral metal complexes, which are highly valuable in asymmetric catalysis for producing enantiopure compounds. nih.gov
The coordination chemistry of imidazoles is well-established with a variety of transition metals, including but not limited to manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). amazonaws.comresearchgate.net The resulting complexes often exhibit specific geometries, such as octahedral or square pyramidal, which are crucial for their catalytic function. amazonaws.comrdd.edu.iq
Table 2: Transition Metal Complexes with Imidazole-Based Ligands
| Ligand Type | Transition Metal(s) | Complex Geometry | Potential Application | Reference |
|---|---|---|---|---|
| 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | Mn, Co, Ni, Cu, Zn | Distorted square pyramidal (for Cu) | Catalysis, Magnetic Materials | amazonaws.com |
| 1H-Imidazole | Cr(III), Co(II), Zn(II) | Not specified | Antibacterial agents | researchgate.net |
| Azo Imidazole Derivative | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | Pharmaceuticals, Catalysis | rdd.edu.iqresearchgate.net |
Precursors for Supramolecular Assemblies and Functional Materials
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. The structural characteristics of this compound make it a promising candidate as a precursor for such assemblies. The imidazole ring can participate in both hydrogen bonding (as an acceptor) and metal coordination, while the primary amine group is a strong hydrogen bond donor.
These intermolecular interactions can guide the self-assembly of the molecule into well-defined architectures like coordination polymers, metal-organic frameworks (MOFs), or liquid crystals. For instance, the bifunctional nature of imidazole derivatives allows them to bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net The properties of these materials—such as porosity, conductivity, or optical behavior—are dictated by the structure of the organic ligand and the choice of the metal ion.
Imidazole-containing compounds are recognized as essential components in the development of functional materials. mdpi.com They are incorporated into ionic liquids, polymers, and as agents for surface engineering of nanoparticles. lifechemicals.com The ability of this compound to engage in multiple types of non-covalent interactions provides a pathway to designing new materials with tailored properties for applications in areas like sensing, separation, or catalysis.
Table 3: Potential Supramolecular Interactions and Resulting Functional Materials
| Interaction Type | Participating Groups | Potential Supramolecular Assembly | Potential Functional Material |
|---|---|---|---|
| Metal Coordination | Imidazole Nitrogen, Amine Nitrogen | Coordination Polymers, Metal-Organic Frameworks (MOFs) | Porous materials for gas storage, Catalysts |
| Hydrogen Bonding | Amine Group (donor), Imidazole Nitrogen (acceptor) | Hydrogen-bonded networks, Liquid crystals | Sensors, Optoelectronic devices |
Q & A
Q. What advanced techniques characterize decomposition pathways under stress conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-HRMS. Compare with thermal decomposition data (TGA/DSC) to identify key breakdown products .
Data Contradiction and Validation
Q. How to resolve conflicting crystallographic data for imidazole derivatives?
Q. Why do biological activities vary across structurally similar compounds?
- Methodology : Conduct meta-analysis of published data (e.g., PubChem BioAssay) to identify assay-specific variables. Use cheminformatics tools (e.g., KNIME) to cluster compounds by activity profiles .
Structural Analogs and Applications
Q. How to design analogs with improved pharmacokinetic properties?
- Methodology : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility. Test logP values via shake-flask method and correlate with in vivo bioavailability .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodology : Optimize batch processes using design of experiments (DoE). Address solvent waste by switching to green solvents (e.g., cyclopentyl methyl ether) .
Methodological Pitfalls
Q. Why might alkylation reactions fail to yield the desired product?
- Troubleshooting : Check for competing N- vs. C-alkylation pathways. Use protecting groups (e.g., Boc for amines) to direct reactivity. Reference protocols for 4-ethyl-1-methyl-1H-imidazol-5-amine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










